molecular formula C15H12ClNO4 B2506004 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide CAS No. 923234-07-5

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide

Cat. No.: B2506004
CAS No.: 923234-07-5
M. Wt: 305.71
InChI Key: GPOBXIZPGZFYAS-UHFFFAOYSA-N
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Description

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. The compound features a 7-chloro-substituted isochroman-1-one core, a scaffold noted in various pharmacologically active structures, coupled with a furan-2-ylmethyl carboxamide moiety. This specific molecular architecture suggests potential for diverse biological activities, though its exact mechanism of action and full research applications are subject to ongoing investigation. The structural elements of this compound, namely the chlorinated isochromanone and furan rings, are found in molecules studied for various purposes. For instance, chromene and coumarin derivatives have been investigated as potent and selective inhibitors of enzymes like Factor XIa, a key target in anticoagulant therapy . Furthermore, the furan carboxamide group is a significant functional group in bioactive compounds, appearing in research on novel non-peptidomimetic inhibitors for viral proteases, such as SARS-CoV-2 M pro . These structural parallels indicate that this compound may serve as a valuable chemical probe or a starting point for the development of enzyme inhibitors or other therapeutic agents. Application Note: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Specifications: • CAS Number: Not assigned • Molecular Formula: C₁₅H₁₂ClNO₄ • Molecular Weight: 305.71 g/mol • Purity: ≥95% (HPLC)

Properties

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-10-4-3-9-6-13(21-15(19)12(9)7-10)14(18)17-8-11-2-1-5-20-11/h1-5,7,13H,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOBXIZPGZFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Furan-2-ylmethyl Substitution: The furan moiety is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the chloro-substituted isochroman.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the isochroman ring can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Isochroman-3-ol derivatives.

    Substitution: Various substituted isochroman derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets. The chloro and furan moieties contribute to its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxamide group may facilitate hydrogen bonding interactions, further stabilizing the compound’s binding to its targets. Pathways involved may include inhibition of key enzymes in microbial or cancer cell metabolism, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Furan-Containing Carboxamides

Compound Name CAS Number Key Structural Features Synthesis Highlights Physicochemical Data
This compound 923234-07-5 Isochroman core, Cl at C7, furan-2-ylmethyl Likely involves amide coupling No published data
N-(2,4-Dichlorophenyl)-2,5-dimethylfuran-3-carboxamide 915924-32-2 Dichlorophenyl, dimethylfuran Acylation of dichloroaniline mp: Not reported
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate N/A Isochromen core, dual furan esters Esterification with furoyl chloride mp: 178–180°C; MS: [M+Na]⁺ 345

Key Observations :

  • Substituent Impact : The presence of a furan-2-ylmethyl group in the target compound may enhance lipophilicity compared to simpler aryl carboxamides (e.g., N-(2,4-dichlorophenyl) analogs). However, ester derivatives like 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate exhibit higher polarity due to the ester moiety .
  • Synthetic Routes : The target compound likely requires amide bond formation, whereas furan esters (e.g., ) are synthesized via high-temperature esterification with furoyl chloride .

Chlorinated Isochromans and Related Heterocycles

Compound Name CAS Number Core Structure Chlorine Position Applications
This compound 923234-07-5 Isochroman C7 Undisclosed (potential bioactivity)
3-Chloro-N-phenyl-phthalimide N/A Phthalimide C3 Polyimide monomer precursor
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide N/A Coumarin C4 (benzyl) Anticancer research

Key Observations :

  • Chlorine Position : Chlorine at C7 in the isochroman core may influence electronic properties differently than C3-substituted phthalimides, which are used in polymer synthesis .
  • Biological Relevance : Chlorinated coumarin derivatives (e.g., ) demonstrate anticancer activity, suggesting that the chlorine atom in the target compound could similarly modulate bioactivity .

Isochroman vs. Isochromen Derivatives

  • Saturation Effects : The saturated isochroman ring in the target compound may confer greater metabolic stability compared to unsaturated isochromen analogs (e.g., ), which are prone to oxidation .
  • Synthetic Complexity : Isochromans often require hydrogenation steps, whereas isochromens can be synthesized directly via cyclization reactions .

Biological Activity

7-Chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro-substituted isochroman core, a furan moiety, and a carboxamide functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClNO4C_{15}H_{12}ClNO_4 with a molecular weight of approximately 303.71 g/mol. Its structure can be depicted as follows:

InChI InChI 1S C15H12ClNO4 c16 10 4 3 9 6 13 21 15 19 12 9 7 10 14 18 17 8 11 2 1 5 20 11 h1 5 7 13H 6 8H2 H 17 18 \text{InChI InChI 1S C15H12ClNO4 c16 10 4 3 9 6 13 21 15 19 12 9 7 10 14 18 17 8 11 2 1 5 20 11 h1 5 7 13H 6 8H2 H 17 18 }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloro and furan groups enhance its binding affinity to specific enzymes and receptors. The carboxamide group facilitates hydrogen bonding, which stabilizes the compound's interaction with biological targets. This mechanism may involve the inhibition of critical enzymes in microbial or cancer cell metabolism, leading to potential antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan-containing compounds can inhibit the growth of various bacteria and fungi. The specific IC50 values for related compounds suggest a promising antimicrobial potential.

CompoundTargetIC50 (µM)
F8-B22SARS-CoV-2 Mpro1.55
F8-S43SARS-CoV-2 Mpro10.76

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, the mechanism by which furan derivatives exert cytotoxic effects on cancer cells often involves the modulation of signaling pathways related to cell survival.

Study on Anticancer Effects

In a study investigating the anticancer properties of furan-substituted isochromans, researchers found that these compounds exhibited selective cytotoxicity against several cancer cell lines. The study highlighted the importance of the furan moiety in enhancing biological activity.

Key Findings:

  • Selectivity : The compound showed higher toxicity towards cancer cells compared to normal cells.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Core formation : Condensation of substituted isochroman-1-one precursors with chlorinated intermediates under acidic conditions (e.g., HCl catalysis) .
  • Amide coupling : Reacting the isochroman-3-carboxylic acid derivative with furan-2-ylmethylamine using coupling agents like EDC/HOBt in dichloromethane or DMF .
  • Optimization parameters : Solvent polarity (polar aprotic solvents enhance reactivity), temperature (room temp to 60°C), and catalyst choice (e.g., DMAP for improved yields) .
    • Critical factors : Monitor reaction progress via TLC or HPLC to minimize side products like hydrolyzed intermediates .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR to identify key signals (e.g., furan methylene protons at δ 4.3–4.6 ppm; isochroman carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtained (e.g., triclinic crystal system observed in related chromenone derivatives) .
    • Purity validation : Use HPLC with UV detection (λ = 254 nm) and C18 columns; purity ≥95% is typical for biological assays .

Q. What structural features influence the compound’s stability under varying pH and temperature conditions?

  • Key stability determinants :

  • Hydrolytic sensitivity : The amide bond is prone to hydrolysis in strong acidic/basic conditions (pH <2 or >10), requiring storage in neutral buffers .
  • Thermal stability : Decomposition observed above 150°C; DSC/TGA analysis recommended for storage guidelines .
    • Mitigation strategies : Lyophilization for long-term storage; avoid prolonged exposure to light due to furan ring photodegradation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate reactivity in downstream derivatization?

  • Case study : Chlorine at C7 enhances electrophilicity of the isochroman ring, enabling nucleophilic substitutions (e.g., Suzuki couplings) at C4 .
  • Steric hindrance : The furan-2-ylmethyl group restricts access to the amide nitrogen, limiting alkylation reactions unless bulky bases (e.g., DBU) are used .
  • Computational insights : DFT calculations predict electron density distribution, guiding regioselective modifications .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Hypothesis-driven approach :

  • Assay conditions : Compare results under standardized protocols (e.g., ATP levels in viability assays vs. caspase-3 activation in apoptosis assays) .
  • Target selectivity : Use kinome-wide profiling to rule off-target effects (e.g., kinase inhibition vs. epigenetic modulation) .
    • Data normalization : Apply Hill equation analysis to account for assay-dependent variability in dose-response curves .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Integrated methods :

  • Pull-down assays : Biotinylated analogs coupled with streptavidin beads to identify binding partners .
  • CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in WT vs. gene-edited cell lines .
  • Metabolomics : Track downstream metabolic shifts (e.g., TCA cycle disruption) via LC-MS .

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